molecular formula C8H7ClO3 B8440386 3-Chloro-6-hydroxy-2-methoxybenzaldehyde

3-Chloro-6-hydroxy-2-methoxybenzaldehyde

Cat. No. B8440386
M. Wt: 186.59 g/mol
InChI Key: CFHXDPFOAWIMCO-UHFFFAOYSA-N
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Patent
US04535183

Procedure details

4-Chloro-3-methoxyphenol methoxymethyl ether (3.1 g, 0.0153 M) in dry ether (3.5 ml) was added dropwise to a solution of phenyllithium (from 0.21 g lithium and 2.4 g bromobanzene) in dry ether (12 ml) under nitrogen and the mixture stirred at room temperature (3 days). A solution of dry dimethylformamide (1.12 g, 0.0153 M) in dry ether (1 ml) was then added dropwise over 15 mins and the mixture stirred at room temperature (1 hr). The reaction mixture was poured into 2 N sulphuric acid (100 ml) and extracted with ethyl acetate. The combined extracts were dried (sodium sulphate) and evaporated. The residue was dissolved in methanol (25 ml), 3 N hydrochloric acid (10 ml) added and the resultant solution stirred at 65° C. for 30 mins. The solvent was removed in vacuo and the residue diluted with water (50 ml) and extracted with ether. The combined extracts were dried (sodium sulphate) and evaporated. The residue was chromatographed on silica (MFC) eluting with chloroform. The fractions were combined and evaporated to give 3-chloro-6-hydroxy-2-methoxybenzaldehyde as an oil which crystallised on standing. (Found: m/e 186.0084. C8H7ClO3 requires M185.0082).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([O:12][CH3:13])[CH:6]=1.C1([Li])C=CC=CC=1.CN(C)[CH:23]=[O:24].S(=O)(=O)(O)O>CCOCC>[Cl:11][C:8]1[C:7]([O:12][CH3:13])=[C:6]([C:5]([OH:4])=[CH:10][CH:9]=1)[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COCOC1=CC(=C(C=C1)Cl)OC
Name
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
3.5 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature (3 days)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature (1 hr)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (25 ml)
ADDITION
Type
ADDITION
Details
3 N hydrochloric acid (10 ml) added
STIRRING
Type
STIRRING
Details
the resultant solution stirred at 65° C. for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (MFC)
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C(=C(C=O)C(=CC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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